diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate
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Overview
Description
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features a unique combination of indole and phosphonate groups. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The phosphonate group adds further chemical versatility, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The bromophenyl and phosphonate groups are then introduced through subsequent reactions involving appropriate bromination and phosphonation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Diethyl {(4-bromophenyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The phosphonate group can also interact with metal ions and other biomolecules, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-bromophenyl)phosphonate: Similar structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole moiety but lacks the bromophenyl and phosphonate groups.
N-arylsulfonyl-3-acetylindole: Another indole derivative with different substituents.
Uniqueness
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to its combination of indole, bromophenyl, and phosphonate groups. This unique structure imparts a range of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H17BrN2O3P
- Molecular Weight : 373.18 g/mol
The structural formula indicates the presence of a phosphonate group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.
Biological Activity Overview
-
Antitumor Activity :
- Research indicates that compounds containing indole and phosphonate moieties exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cells. Diethyl {(4-bromophenyl)aminomethyl}phosphonate is hypothesized to exhibit similar effects due to the presence of the indole structure .
-
Antimicrobial Properties :
- Phosphonates have been recognized for their antimicrobial activities. The presence of the 4-bromophenyl group may enhance this activity by improving lipophilicity and facilitating membrane penetration. Studies have shown that phosphonates can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
-
Enzyme Inhibition :
- Compounds with phosphonate groups are often investigated as inhibitors of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Diethyl {(4-bromophenyl)aminomethyl}phosphonate may function similarly, warranting further investigation into its inhibitory potential .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of cell growth in MCF-7 and A375-C5 | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Potential AChE inhibitor |
Detailed Research Findings
- Antitumor Studies : A study evaluating various indole derivatives found that modifications at specific positions on the indole ring significantly influenced cytotoxicity against cancer cell lines. The introduction of a phosphonate group was correlated with enhanced antitumor activity .
- Mechanism of Action : The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
Properties
Molecular Formula |
C19H22BrN2O3P |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-bromo-N-[diethoxyphosphoryl(1H-indol-3-yl)methyl]aniline |
InChI |
InChI=1S/C19H22BrN2O3P/c1-3-24-26(23,25-4-2)19(22-15-11-9-14(20)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,19,21-22H,3-4H2,1-2H3 |
InChI Key |
METXACFDJKABQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OCC |
Origin of Product |
United States |
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